Tert-butyl 3-(2-methylpyrazol-3-yl)piperazine-1-carboxylate
Description
Tert-butyl 3-(2-methylpyrazol-3-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 2-methylpyrazole substituent at the 3-position of the piperazine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, GPCR modulators, and epigenetic regulators. The Boc group enhances solubility and facilitates selective deprotection during synthesis, while the 2-methylpyrazole moiety contributes to hydrogen bonding and π-π stacking interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 3-(2-methylpyrazol-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-7-14-10(9-17)11-5-6-15-16(11)4/h5-6,10,14H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWZBTWTQPPLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-methylpyrazol-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-methylpyrazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The process would also involve rigorous purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-methylpyrazol-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(2-methylpyrazol-3-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-methylpyrazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability, while the 2-methylpyrazol moiety can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related piperazine derivatives, focusing on substituent effects, synthetic routes, and applications.
Structural and Functional Group Comparisons
Key Observations:
- Steric Bulk : The tert-butyl group in all analogs improves solubility, but the 2-methylpyrazole introduces less steric hindrance compared to the imidazothiazole in .
- Biological Interactions : Pyrazole-containing derivatives (target compound) may exhibit stronger hydrogen bonding compared to thiadiazole or thiazole analogs (C11, ), which rely on sulfur-mediated hydrophobic interactions.
Comparison with Other Derivatives:
- Compound 33 : Synthesized via amidation of tert-butyl piperazine-1-carboxylate with a pre-formed 4-(3-nitrophenoxy)butanoic acid using HOAt/EDCI.
- Compound C11 : Utilized a Suzuki-Miyaura coupling between a boronate ester and 2-bromo-1,3,4-thiadiazole, catalyzed by Pd(dba)₂/XPhos.
- Compound 9 : Employed a propylphosphonic anhydride-mediated coupling of a diazirine-alkyne acid to a Boc-protected aminopyridinylpiperazine.
Key Differences:
- The target compound’s synthesis likely requires milder conditions than the Pd-catalyzed cross-couplings used for C11 .
- Diazirine-containing analogs (e.g., compound 9) involve specialized reagents for photoaffinity labeling, unlike the pyrazole-based target.
Notes:
Crystallographic and Computational Insights
- Crystal Packing : The tert-butyl group in all analogs induces steric effects that influence lattice formation. Pyrazole-containing compounds may form C–H···N hydrogen bonds, as observed in similar heterocyclic systems .
- Software Tools : SHELXL and Mercury are widely used for refining and visualizing piperazine derivatives, aiding in the analysis of torsional angles and hydrogen-bonding networks.
Biological Activity
Tert-butyl 3-(2-methylpyrazol-3-yl)piperazine-1-carboxylate (CAS Number: 2169384-08-9) is an organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and research findings.
Structural Overview
The compound features a piperazine ring substituted with a tert-butyl group and a 2-methylpyrazol moiety . This unique structure is believed to influence its biological properties significantly, including its interaction with various biological targets.
Understanding the mechanism of action for this compound is crucial for elucidating its biological effects. The piperazine ring can interact with a variety of receptors and enzymes, potentially modulating their activity. The presence of the tert-butyl group may enhance the compound's stability and bioavailability, while the 2-methylpyrazol moiety could contribute to its binding affinity and specificity towards certain biological targets.
Antiparasitic Activity
Recent studies have explored the potential antiparasitic activity of compounds related to this compound. For instance, modifications in similar pyrazole-containing compounds have shown promising results against parasites by affecting their metabolic pathways. The incorporation of polar functionalities was found to improve aqueous solubility while maintaining or enhancing antiparasitic efficacy .
Table 1: Summary of Antiparasitic Activity
| Compound | EC50 (μM) | Mechanism of Action |
|---|---|---|
| Pyrazole Derivative A | 0.064 | Na+-ATPase inhibition |
| Pyrazole Derivative B | 0.115 | Metabolic pathway disruption |
| This compound | TBD | TBD |
Research Applications
The compound is being investigated for various applications in scientific research:
- Medicinal Chemistry : It serves as a building block in the synthesis of more complex molecules that may have therapeutic properties.
- Biochemical Assays : Its potential as a ligand in biochemical assays is being explored, particularly in receptor binding studies.
- Drug Development : The compound is considered for use in drug synthesis, particularly for developing new therapeutic agents targeting specific diseases .
Case Studies
Several case studies have highlighted the potential applications and biological activities of compounds related to this compound:
Case Study 1: Antiparasitic Efficacy
In a study evaluating derivatives of pyrazole compounds, modifications were made to enhance solubility and potency against malaria parasites. The derivatives exhibited varying degrees of activity, with some achieving an EC50 as low as 0.025 μM, indicating strong antiparasitic potential. This suggests that structural modifications similar to those in this compound could yield compounds with enhanced efficacy .
Case Study 2: Neuroprotective Properties
Research on related compounds has shown neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease (AD). These studies suggest that compounds with similar structures may help reduce oxidative stress and inflammation in neuronal cells, providing a multi-target approach to AD treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
